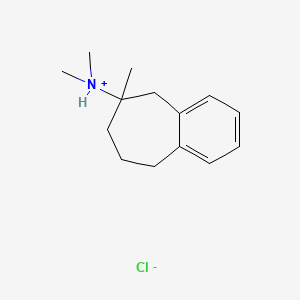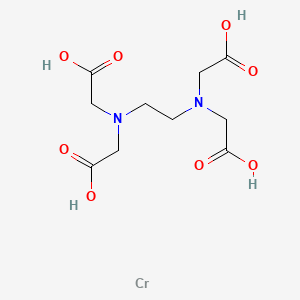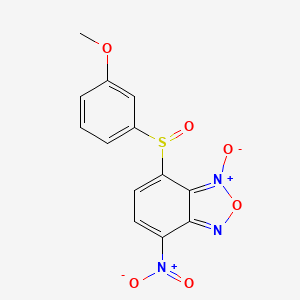
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Methoxyphenyl)sulfinyl-7-nitro-2,1,3-benzoxadiazole
- 4-(3-Methoxyphenyl)sulfinyl-7-nitro-1,2,3-benzotriazole
- 4-(3-Methoxyphenyl)sulfinyl-7-nitro-2,1,3-benzothiadiazole
Uniqueness
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
53619-53-7 |
|---|---|
Molekularformel |
C13H9N3O6S |
Molekulargewicht |
335.29 g/mol |
IUPAC-Name |
4-(3-methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C13H9N3O6S/c1-21-8-3-2-4-9(7-8)23(20)11-6-5-10(15(17)18)12-13(11)16(19)22-14-12/h2-7H,1H3 |
InChI-Schlüssel |
MAWCCVQAHUMTEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)S(=O)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



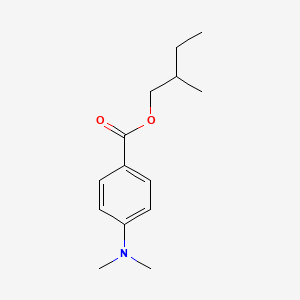

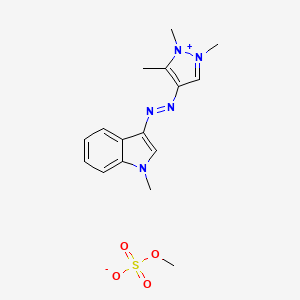
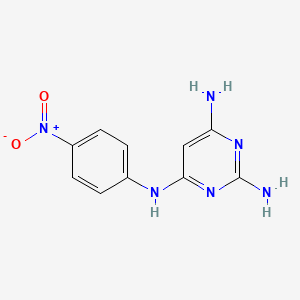




![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

